molecular formula C18H36N2O4 B14705284 Dipentyl hexane-1,6-diylbiscarbamate CAS No. 13590-65-3

Dipentyl hexane-1,6-diylbiscarbamate

Cat. No.: B14705284
CAS No.: 13590-65-3
M. Wt: 344.5 g/mol
InChI Key: WLDAUAQLYNYMIX-UHFFFAOYSA-N
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Description

Dipentyl hexane-1,6-diylbiscarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of two carbamate groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentyl hexane-1,6-diylbiscarbamate can be synthesized through a one-pot reaction involving 1,6-hexanediamine, urea, and alcohols such as methanol, ethanol, propanol, and butanol. The reaction is catalyzed by zinc-incorporated berlinite (ZnAlPO4) and is carried out in a self-designed batch reactor. The optimized reaction conditions include a molar ratio of urea/HDA/butanol = 2.6:1:8.6, a catalyst usage of 3.0 g, a reaction temperature of 493 K, a reaction time of 6 hours, and a reaction pressure of 1.2 MPa .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the compound. Additionally, the reaction conditions can be optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dipentyl hexane-1,6-diylbiscarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate groups into amine groups.

    Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce hexanediamine derivatives.

Scientific Research Applications

Dipentyl hexane-1,6-diylbiscarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of dipentyl hexane-1,6-diylbiscarbamate involves its interaction with specific molecular targets. The carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hexane backbone provides structural stability and facilitates the compound’s interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl hexane-1,6-dicarbamate
  • Dibutyl hexane-1,6-dicarbamate
  • Diethyl hexane-1,6-dicarbamate

Uniqueness

Dipentyl hexane-1,6-diylbiscarbamate is unique due to its specific alkyl chain length and the presence of two carbamate groups. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

13590-65-3

Molecular Formula

C18H36N2O4

Molecular Weight

344.5 g/mol

IUPAC Name

pentyl N-[6-(pentoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C18H36N2O4/c1-3-5-11-15-23-17(21)19-13-9-7-8-10-14-20-18(22)24-16-12-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

WLDAUAQLYNYMIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NCCCCCCNC(=O)OCCCCC

Origin of Product

United States

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